1-(2-Chlorophenyl)sulfonyl-3-pentylurea
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Overview
Description
1-(2-Chlorophenyl)sulfonyl-3-pentylurea is an organic compound that features a sulfonylurea structure. This compound is characterized by the presence of a chlorophenyl group attached to a sulfonylurea moiety, which is further connected to a pentyl chain. The sulfonylurea class of compounds is known for its diverse applications, particularly in medicinal chemistry and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)sulfonyl-3-pentylurea typically involves the reaction of 2-chlorobenzenesulfonyl chloride with pentyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)sulfonyl-3-pentylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)sulfonyl-3-pentylurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonylurea functionality into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diabetes due to its structural similarity to other sulfonylurea drugs.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)sulfonyl-3-pentylurea involves its interaction with specific molecular targets. In the context of its potential use as a therapeutic agent, it may act by binding to and inhibiting certain enzymes or receptors. For example, sulfonylurea compounds are known to bind to the sulfonylurea receptor on pancreatic beta cells, leading to the release of insulin. The exact molecular pathways and targets for this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)sulfonyl-3-pentylurea: Similar structure but with the chlorine atom in the para position.
1-(2-Chlorophenyl)sulfonyl-3-hexylurea: Similar structure but with a hexyl chain instead of a pentyl chain.
1-(2-Chlorophenyl)sulfonyl-3-butylurea: Similar structure but with a butyl chain instead of a pentyl chain.
Uniqueness
1-(2-Chlorophenyl)sulfonyl-3-pentylurea is unique due to its specific combination of a chlorophenyl group, sulfonylurea moiety, and pentyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-pentylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-2-3-6-9-14-12(16)15-19(17,18)11-8-5-4-7-10(11)13/h4-5,7-8H,2-3,6,9H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVJXUIPFCPGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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